molecular formula C6H3F11O3S B100020 2,2,3,3,4,4,5,5-Octafluoropentyl trifluoromethanesulfonate CAS No. 17352-10-2

2,2,3,3,4,4,5,5-Octafluoropentyl trifluoromethanesulfonate

Cat. No.: B100020
CAS No.: 17352-10-2
M. Wt: 364.14 g/mol
InChI Key: STZVWKAVKFQLAU-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,5,5-Octafluoropentyl trifluoromethanesulfonate is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of multiple fluorine atoms, which impart high thermal stability and resistance to chemical reactions. This compound is often used in various scientific and industrial applications due to its distinctive characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,5,5-Octafluoropentyl trifluoromethanesulfonate typically involves the reaction of 2,2,3,3,4,4,5,5-Octafluoropentanol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:

2,2,3,3,4,4,5,5-Octafluoropentanol+Trifluoromethanesulfonic anhydride2,2,3,3,4,4,5,5-Octafluoropentyl trifluoromethanesulfonate+By-products\text{2,2,3,3,4,4,5,5-Octafluoropentanol} + \text{Trifluoromethanesulfonic anhydride} \rightarrow \text{this compound} + \text{By-products} 2,2,3,3,4,4,5,5-Octafluoropentanol+Trifluoromethanesulfonic anhydride→2,2,3,3,4,4,5,5-Octafluoropentyl trifluoromethanesulfonate+By-products

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,5,5-Octafluoropentyl trifluoromethanesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: Due to the presence of the trifluoromethanesulfonate group, it is highly reactive towards nucleophiles.

    Hydrolysis: In the presence of water, it can hydrolyze to form 2,2,3,3,4,4,5,5-Octafluoropentanol and trifluoromethanesulfonic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.

Major Products Formed

    Nucleophilic Substitution: The major products depend on the nucleophile used. For example, with an amine, the product would be a 2,2,3,3,4,4,5,5-Octafluoropentyl amine derivative.

    Hydrolysis: The primary products are 2,2,3,3,4,4,5,5-Octafluoropentanol and trifluoromethanesulfonic acid.

Scientific Research Applications

2,2,3,3,4,4,5,5-Octafluoropentyl trifluoromethanesulfonate has several applications in scientific research:

    Biology: Its derivatives are studied for potential use in drug delivery systems due to their stability and bioavailability.

    Medicine: Research is ongoing into its use in the development of fluorinated pharmaceuticals.

    Industry: It is used in the production of specialty polymers and coatings that require high thermal and chemical resistance.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate
  • 2,2,3,3,4,4,5,5-Octafluoropentyl acrylate
  • Glycidyl 2,2,3,3,4,4,5,5-octafluoropentyl ether

Uniqueness

2,2,3,3,4,4,5,5-Octafluoropentyl trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which imparts high reactivity and stability. This makes it particularly useful in applications requiring robust chemical properties and resistance to harsh conditions.

Properties

IUPAC Name

2,2,3,3,4,4,5,5-octafluoropentyl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F11O3S/c7-2(8)4(11,12)5(13,14)3(9,10)1-20-21(18,19)6(15,16)17/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZVWKAVKFQLAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(F)F)(F)F)(F)F)(F)F)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F11O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379734
Record name 2,2,3,3,4,4,5,5-octafluoropentyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17352-10-2
Record name 2,2,3,3,4,4,5,5-octafluoropentyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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